N-[5-Chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodo-benzamide is an impurity of Closantel, a broad-spectrum anthelmintic used against nematode infection.
Related Compounds
Relevance: The provided abstracts discuss the emergence of Triclabendazole-resistant Fasciola hepatica and the need for alternative treatment options [, ]. Closantel, often considered a second-line treatment, has shown efficacy against Triclabendazole-resistant flukes, highlighting their shared application as anthelmintics and their relevance in combating drug resistance in F. hepatica.
Albendazole
Compound Description: Albendazole, another benzimidazole anthelmintic, exhibits broad-spectrum activity against various parasitic worms, including F. hepatica [, , ].
Relevance: Albendazole is frequently compared to Closantel and other anthelmintics in studies evaluating efficacy against F. hepatica [, , ]. While both compounds share anthelmintic properties, their mechanisms of action differ. The research highlights the importance of investigating and comparing different drug classes to combat drug resistance development.
Oxyclozanide
Compound Description: Oxyclozanide is a salicylanilide anthelmintic drug effective against Fasciola hepatica and paramphistomes [].
Relevance: Similar to Closantel, Oxyclozanide is an alternative treatment option for Fasciola hepatica infections, particularly in cases of Triclabendazole resistance []. They belong to different drug classes but share a target species, showcasing the variety of compounds researched for combating parasitic worm infections.
Closantel
Compound Description: Closantel, a salicylanilide anthelmintic, demonstrates efficacy against various parasites, including Fasciola hepatica and Haemonchus contortus [, , ]. It acts by uncoupling oxidative phosphorylation in parasites, leading to their death.
Relevance: Closantel is the central compound mentioned in this context, with the provided abstracts focusing on its use against Triclabendazole-resistant Fasciola hepatica [, ]. It also serves as a point of comparison for other anthelmintics like Albendazole and Oxyclozanide in terms of efficacy and potential for resistance development [, , ].
Rafoxanide
Compound Description: Rafoxanide is another salicylanilide anthelmintic drug effective against Fasciola hepatica [].
Relevance: Rafoxanide's inclusion in the research further emphasizes the exploration of different salicylanilide anthelmintics, alongside Closantel, in managing Fasciola hepatica infections, especially in regions with emerging drug resistance [].
Ivermectin
Compound Description: Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent effective against various nematodes and arthropods. It is not typically considered a first-line treatment for Fasciola hepatica [, ].
Relevance: The research uses Ivermectin as a comparator drug to assess the efficacy of Closantel and other anthelmintics against Fasciola hepatica [, ]. While both compounds are anthelmintics, Ivermectin's inclusion emphasizes the exploration of different drug classes and their effectiveness against this specific parasite.
Ferula assa-foetida
Compound Description: Ferula assa-foetida, commonly known as asafoetida, is a herbaceous plant traditionally used for its medicinal properties, including its potential as an antiparasitic agent [].
Relevance: The research explores Ferula assa-foetida as a potential alternative treatment for Haemonchosis caused by Haemonchus contortus, a parasite also targeted by Closantel []. This comparison highlights the investigation of both synthetic and natural compounds for their anthelmintic properties.
Nitroxinil
Compound Description: Nitroxinil is a nitrophenol anthelmintic primarily used against trematodes, including Fasciola hepatica [].
Relevance: Similar to Closantel, Nitroxinil is considered an alternative treatment option for Fasciola hepatica, especially in cases where resistance to other anthelmintics is suspected []. This comparison underscores the research focus on evaluating different anthelmintic classes and their efficacy against drug-resistant parasites.
Synthesis Analysis
Methods and Technical Details
The synthesis of Closantel Impurity F can involve several chemical reactions typically associated with halogenated salicylanilides. Common methods include:
Halogenation Reactions: Introducing halogen atoms into the aromatic system can be achieved through electrophilic aromatic substitution.
Amide Formation: The coupling of carboxylic acids with amines to form amides, which is a critical step in synthesizing salicylanilides.
Oxidation Processes: Various oxidizing agents can be utilized to modify functional groups within the molecule, enhancing its stability or altering its reactivity.
Technical details often require conditions such as controlled temperatures and the use of solvents that facilitate the reaction while minimizing side products.
Molecular Structure Analysis
Structure and Data
Closantel Impurity F has a complex molecular structure characterized by multiple halogen substituents on a phenolic backbone. The structural representation indicates:
Functional Groups: Presence of hydroxyl (-OH), amide (-CONH-), and halogen groups (chlorine and iodine).
Molecular Weight: Approximately 663.07 g/mol.
Log P Value: Indicates high lipid solubility, with a log P of 7.15, suggesting significant bioavailability in lipid-rich environments.
Chemical Reactions Analysis
Reactions and Technical Details
Closantel Impurity F undergoes various chemical reactions, including:
Oxidation Reactions: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, which may convert alcohols to ketones or aldehydes.
Reduction Reactions: Reduction processes may involve converting carbonyl groups back to alcohols using reducing agents like lithium aluminum hydride.
Dehalogenation Reactions: Certain conditions can lead to the removal of halogen atoms from the structure, impacting its pharmacological properties.
These reactions are crucial for understanding its stability and behavior during drug formulation.
Mechanism of Action
Process and Data
The mechanism of action for Closantel involves disrupting the energy metabolism of parasitic organisms. It primarily acts by:
Uncoupling Oxidative Phosphorylation: Closantel interferes with mitochondrial function in parasites, leading to reduced ATP production.
Calcium Ion Regulation: It increases intracellular calcium levels, resulting in muscle contraction paralysis in parasites like Fasciola hepatica.
pH Modulation: The compound has been shown to decrease intrategumental pH in parasites, further contributing to its efficacy.
This dual action makes Closantel an effective treatment against specific parasitic infections.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Closantel Impurity F exhibits several notable physical and chemical properties:
Appearance: Typically appears as a solid or crystalline substance.
Solubility: Highly soluble in organic solvents but less so in water, indicating its lipophilic nature.
Stability: The compound is stable under normal conditions but may degrade under extreme pH or light exposure.
These properties are essential for its application in pharmaceutical formulations.
Applications
Scientific Uses
Closantel Impurity F serves various roles in scientific research and veterinary medicine:
Quality Control in Pharmaceutical Manufacturing: As an impurity profile, it is critical for ensuring the purity of closantel formulations.
Research on Anthelmintic Efficacy: Studying the effects of impurities on drug performance helps improve formulations.
Analytical Chemistry Studies: Used in developing methods for detecting and quantifying impurities in drug products.
Understanding these applications underscores the importance of monitoring impurities like Closantel Impurity F in drug development processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-[(3-Trifluoromethyl)phenyl)propyl] Cinacalcet is an impurity of Cinacalcet Hydrochloride. Cinacalcet is used in clinical trial in secondary hyperparathyroidism.